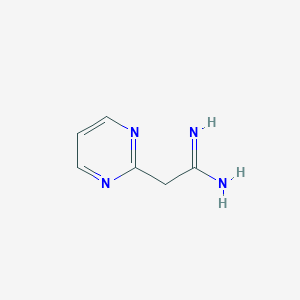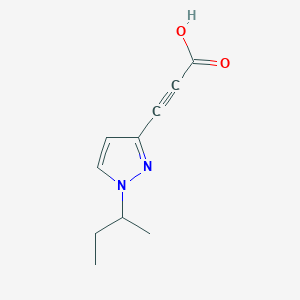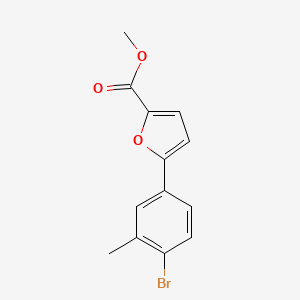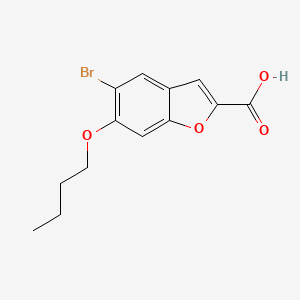
5-Bromo-6-butoxybenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-butoxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family. This compound, specifically, has a molecular formula of C13H13BrO4 and a molecular weight of 313.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using boron reagents tailored for specific conditions . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-butoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine or butoxy groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzofuran ring .
Aplicaciones Científicas De Investigación
5-Bromo-6-butoxybenzofuran-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-butoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives are known to inhibit certain enzymes involved in microbial growth, contributing to their antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-benzofuran-2-carboxylic acid: Similar in structure but lacks the butoxy group.
6-Butoxybenzofuran-2-carboxylic acid: Similar but without the bromine atom.
Uniqueness
5-Bromo-6-butoxybenzofuran-2-carboxylic acid is unique due to the presence of both bromine and butoxy groups, which may enhance its biological activity and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C13H13BrO4 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
5-bromo-6-butoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrO4/c1-2-3-4-17-11-7-10-8(5-9(11)14)6-12(18-10)13(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Clave InChI |
KSDYFWZGXQGVON-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



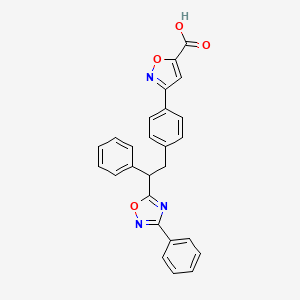
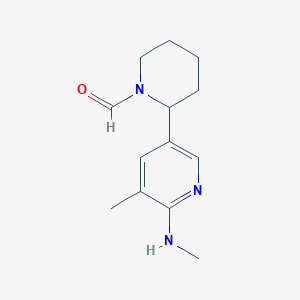

![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
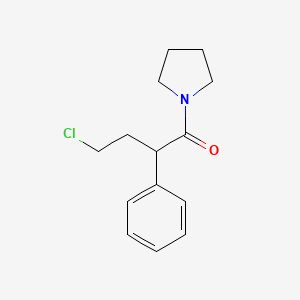
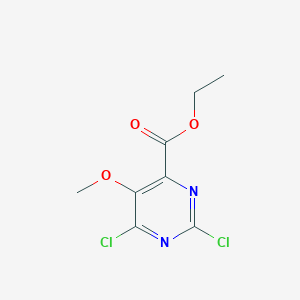
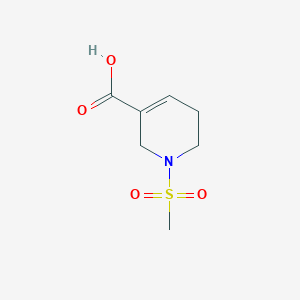
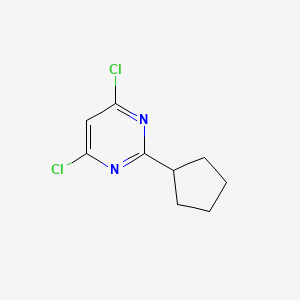
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
